molecular formula C7H9ClN2O B050749 4-Chloro-6-isopropoxypyrimidine CAS No. 83774-13-4

4-Chloro-6-isopropoxypyrimidine

Cat. No.: B050749
CAS No.: 83774-13-4
M. Wt: 172.61 g/mol
InChI Key: RQWKDAIBLSRPIC-UHFFFAOYSA-N
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Description

4-Chloro-6-isopropoxypyrimidine is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-isopropoxypyrimidine typically involves the reaction of 4,6-dichloropyrimidine with isopropanol. The reaction is carried out under reflux conditions with a suitable base such as potassium carbonate to facilitate the substitution of the chlorine atom at the 6-position with an isopropoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-isopropoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, the reaction with aniline yields 4-anilino-6-isopropoxypyrimidine, while the reaction with thiophenol yields 4-phenylthio-6-isopropoxypyrimidine .

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropoxypyrimidine depends on its specific application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors in the body. For example, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-isopropoxypyrimidine
  • 4-Chloro-5-isopropoxypyrimidine
  • 4-Chloro-6-methoxypyrimidine

Uniqueness

4-Chloro-6-isopropoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropoxy group at the 6-position and the chlorine atom at the 4-position makes it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

4-chloro-6-propan-2-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)11-7-3-6(8)9-4-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWKDAIBLSRPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469567
Record name 4-CHLORO-6-ISOPROPOXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83774-13-4
Record name 4-CHLORO-6-ISOPROPOXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-(propan-2-yloxy)pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In 3.5 ml of tetrahydrofuran was suspended 0.11 g of sodium hydride (60% in oil), to which 0.5 ml of tetrahydrofuran containing 0.12 g of isopropyl alcohol dissolved therein was added dropwise at 0° C., followed by stirring for 10 minutes. To this was added dropwise 0.5 ml of tetrahydrofuran containing 0.3 g of 4,6-dichloropyrimidine dissolved therein, followed by stirring at 0° C. for 2 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution, which was extracted three times with t-butyl methyl ether. The combined organic layers were washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.26 g of 4-chloro-6-isopropyloxypyrimidine.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of sodium isopropoxide (prepared from 0.77 g sodium) in isopropanol (230 ml) was added dropwise over 8 hours to a stirred solution of 4,6-dichloropyrimidine (5.0 g) in isopropanol (60 ml) at room temperature. The solvent was evaporated in vacuo, the residue taken up in water and extracted three times with diethylether (3×70 ml). The combined ether extracts were dried (Na2SO4) and evaporated in vacuo to give 4-chloro-6-isopropoxy pyrimidine (4.4 g) as an oil, characterized spectroscopically, and used directly.
Name
sodium isopropoxide
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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